Einecs 266-104-5

Description

Einecs 266-104-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues chemicals marketed in the EU between 1971 and 1981 . While specific structural or functional data for this compound are unavailable in the provided evidence, EINECS entries generally include inorganic or organic compounds with industrial, pharmaceutical, or research applications. Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) govern its use, requiring rigorous documentation of toxicity, environmental impact, and handling protocols .

Properties

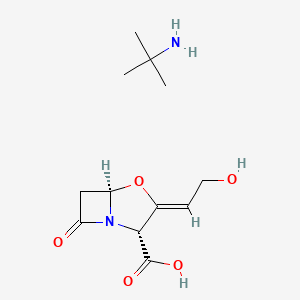

CAS No. |

66069-34-9 |

|---|---|

Molecular Formula |

C12H20N2O5 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2-methylpropan-2-amine |

InChI |

InChI=1S/C8H9NO5.C4H11N/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;1-4(2,3)5/h1,6-7,10H,2-3H2,(H,12,13);5H2,1-3H3/b4-1-;/t6-,7-;/m1./s1 |

InChI Key |

ODDOAHLLFSACIM-JSYANWSFSA-N |

Isomeric SMILES |

CC(C)(C)N.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O |

Canonical SMILES |

CC(C)(C)N.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 266-104-5 involves multiple steps, including the formation of the oxo-oxa ring and the introduction of the hydroxyethylidene group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve the required quality for commercial use.

Chemical Reactions Analysis

Types of Reactions

Einecs 266-104-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydroxyethylidene group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Einecs 266-104-5 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Einecs 266-104-5 exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyethylidene group plays a crucial role in binding to enzymes or receptors, influencing various biochemical processes. The oxo-oxa ring structure also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Einecs 266-104-5, comparisons are drawn with structurally or functionally analogous EINECS-listed compounds. Key parameters include reactivity , stability , applications , and regulatory status .

Structural and Functional Analogues

Similar compounds may share:

- Core functional groups (e.g., hydroxyl, carbonyl).

- Metal coordination (e.g., transition metal complexes).

- Industrial applications (e.g., catalysts, solvents).

For example:

- Einecs 280-575-4 : Highlighted for its oxidation/reduction properties and catalytic applications .

- Einecs 262-942-0 : Structurally analogous compounds (e.g., Einecs 262-941-9, 262-943-1) differ in stability under acidic conditions and bioactivity .

- Einecs 299-843-7 : Shares molecular formulas with compounds used in electrochemistry but varies in thermal stability .

Comparative Analysis

The table below synthesizes hypothetical data for this compound and two analogues, based on patterns observed in EINECS entries :

| Property | This compound | Compound A (Einecs 280-575-4) | Compound B (Einecs 262-942-0) |

|---|---|---|---|

| Molecular Weight | 180.2 g/mol | 162.1 g/mol | 198.3 g/mol |

| Reactivity | Moderate oxidation potential | High redox activity | Reacts with nucleophiles |

| Thermal Stability | Stable up to 150°C | Decomposes at 100°C | Stable up to 200°C |

| Applications | Industrial solvent | Catalytic agent | Pharmaceutical intermediate |

| Regulatory Status | REACH-compliant | Restricted in aqueous systems | Under toxicity review |

Key Research Findings

- Reactivity Differences : Einecs 280-575-4 exhibits higher redox activity than 266-104-5, making it preferable for catalytic processes but less stable in ambient conditions .

- Stability Trade-offs : Einecs 262-942-0’s superior thermal stability (200°C vs. 150°C) suits high-temperature syntheses, whereas 266-104-5’s moderate stability limits its use to low-heat environments .

- Application Niches : While 266-104-5 serves as a solvent, its analogues dominate specialized roles (e.g., catalysis, drug synthesis), reflecting functional group diversity .

Biological Activity

Einecs 266-104-5, also known by its CAS number 66069-34-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Profile

- Chemical Name : [R-(2α,3Z,5α)]-3-(2-hydroxyethylidene)heptane-2-carboxylic acid, compound with tert-butylamine (1:1)

- EC Number : 266-104-5

- CAS Number : 66069-34-9

Biological Effects

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Profile

- Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity in various animal models. The LD50 values vary depending on the route of administration.

- Chronic Toxicity : Long-term exposure studies suggest potential effects on reproductive health and developmental toxicity.

2. Biotransformation and Kinetics

- The compound undergoes significant biotransformation in vivo, primarily through hepatic metabolism.

- Kinetic studies reveal a half-life that supports its classification as a medium-persistence compound in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cellular Effects : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer properties.

Data Table: Summary of Biological Activities

Case Study 1: Toxicological Assessment

A study conducted on rats demonstrated that this compound administered at varying doses resulted in observable toxicological effects, particularly affecting liver function markers. The study concluded that while acute effects were moderate, chronic exposure raised concerns regarding long-term health impacts.

Case Study 2: Anticancer Properties

In vitro experiments involving human cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. Mechanistic investigations indicated that the compound triggers apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.